molecular formula C8H14ClF2NO2 B2955693 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 2138089-15-1

4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B2955693
CAS No.: 2138089-15-1
M. Wt: 229.65
InChI Key: UCLPAUINIAUHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13F2NO2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, with a difluoroethyl group attached to the second carbon and a carboxylic acid group at the fourth carbon. The hydrochloride salt form enhances its solubility in water and other polar solvents.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperidine and 2,2-difluoroethanol are commonly used as starting materials.

  • Reaction Steps: The synthesis typically involves the alkylation of piperidine with 2,2-difluoroethanol under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol.

  • Purification: The product is purified by recrystallization from an appropriate solvent, often yielding the hydrochloride salt form.

Industrial Production Methods:

  • Scale-Up: The synthesis is performed on a larger scale using industrial reactors, with careful control of temperature and pressure to ensure safety and efficiency.

  • Quality Control: The final product is subjected to rigorous quality control tests, including NMR spectroscopy, mass spectrometry, and HPLC to confirm its purity and structure.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives.

  • Reduction: The difluoroethyl group can undergo reduction reactions under specific conditions.

  • Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acid derivatives such as esters and amides.

  • Reduction Products: Reduced forms of the difluoroethyl group.

  • Substitution Products: Various substituted piperidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of piperidine derivatives in biological systems. Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 4,4-Difluoropiperidine: Similar structure but lacks the carboxylic acid group.

  • 1-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride: Similar but with a different position of the difluoroethyl group.

Uniqueness: The presence of the carboxylic acid group and the specific position of the difluoroethyl group make 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride unique compared to its analogs. These structural differences can significantly impact its chemical reactivity and biological activity.

Properties

IUPAC Name

4-(2,2-difluoroethyl)piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c9-6(10)5-8(7(12)13)1-3-11-4-2-8;/h6,11H,1-5H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLPAUINIAUHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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